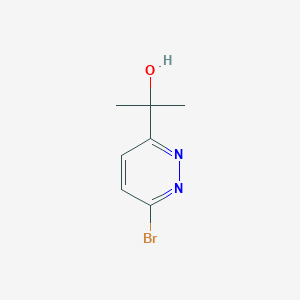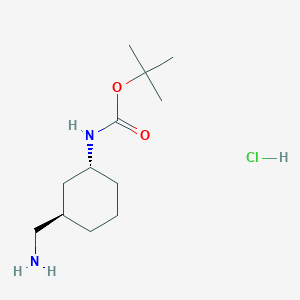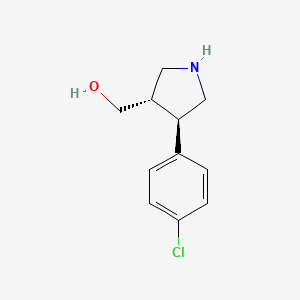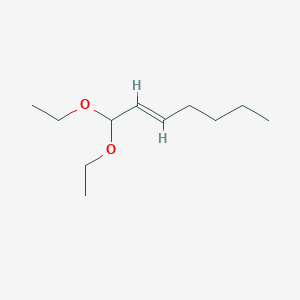
bromozinc(1+);hex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromozinc(1+);hex-1-ene is an organozinc compound that features a bromine atom and a zinc ion coordinated to hex-1-ene
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromozinc(1+);hex-1-ene can be synthesized through the reaction of hex-1-ene with a bromozinc reagent. One common method involves the use of a Grignard reagent, such as ethylmagnesium bromide, which reacts with zinc bromide to form the desired bromozinc compound. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound often involves the oligomerization of ethylene followed by bromination and subsequent reaction with zinc. This method ensures a high yield and purity of the compound, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
Bromozinc(1+);hex-1-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or other reduced products.
Substitution: The bromine atom can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium iodide or ammonia can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include alcohols, ketones, alkanes, and substituted alkenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Bromozinc(1+);hex-1-ene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds and in cross-coupling reactions.
Biology: The compound can be used to modify biomolecules for studying biological pathways and interactions.
Industry: this compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of bromozinc(1+);hex-1-ene involves the formation of a reactive intermediate that can participate in various chemical transformations. The zinc ion acts as a Lewis acid, facilitating the formation of carbon-carbon bonds and other reactions. The bromine atom can be displaced by nucleophiles, leading to the formation of new compounds.
Comparison with Similar Compounds
Similar Compounds
Hex-1-ene: An alkene with a similar structure but without the bromozinc moiety.
Bromocyclohex-1-ene: A compound with a bromine atom and a cyclohexene ring.
1-Hexene: A linear alpha-olefin used in similar industrial applications.
Uniqueness
Bromozinc(1+);hex-1-ene is unique due to its combination of a bromine atom and a zinc ion, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable reagent in organic chemistry and various industrial processes.
Properties
Molecular Formula |
C6H11BrZn |
|---|---|
Molecular Weight |
228.4 g/mol |
IUPAC Name |
bromozinc(1+);hex-1-ene |
InChI |
InChI=1S/C6H11.BrH.Zn/c1-3-5-6-4-2;;/h3H,1-2,4-6H2;1H;/q-1;;+2/p-1 |
InChI Key |
PYEUPXMYBMUNGY-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]CCCC=C.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Nitro-1,3a-dihydropyrrolo[3,2-c]pyridin-6-one](/img/structure/B12329805.png)






![3H-Pyrazolo[3,4-b]pyridin-3-one, 1,2-dihydro-6-methyl-](/img/structure/B12329853.png)

![N-(5-oxo-6,6a-dihydro-4H-dithiolo[4,3-b]pyrrol-6-yl)acetamide](/img/structure/B12329856.png)

